Acétate de fluorométholone

Vue d'ensemble

Description

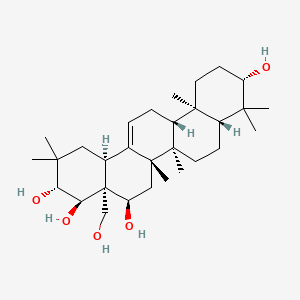

Acétate de fluorométholone : est un corticostéroïde glucocorticoïde synthétique et un ester de corticostéroïde, ainsi qu'un progestatif et un ester de progestatif. Il s'agit de l'ester acétate C17α de la fluorométholone . Ce composé est connu pour ses puissantes propriétés anti-inflammatoires et est couramment utilisé dans les formulations ophtalmiques pour traiter diverses affections inflammatoires de l'œil .

Applications De Recherche Scientifique

Chemistry: Fluorometholone acetate is used as a reference compound in analytical chemistry for the development of chromatographic methods and stability studies .

Biology: In biological research, fluorometholone acetate is studied for its effects on cellular processes and its potential as a model compound for studying steroid hormone action .

Medicine: Medically, fluorometholone acetate is widely used in ophthalmology to treat inflammatory conditions of the eye, such as conjunctivitis and keratitis. It is also being investigated for its potential use in treating other inflammatory conditions .

Industry: In the pharmaceutical industry, fluorometholone acetate is used in the formulation of eye drops and ointments. Its stability and efficacy make it a valuable component in various ophthalmic products .

Mécanisme D'action

Target of Action

Fluorometholone acetate, also known as oxylone acetate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . Its primary target is the cytosolic glucocorticoid receptor . After binding to the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Mode of Action

Fluorometholone acetate interacts with its targets by binding to the glucocorticoid receptor. This binding results in changes in the transcription of specific genes, leading to the protein synthesis that ultimately results in the anti-inflammatory and immunosuppressive effects characteristic of corticosteroids .

Biochemical Pathways

The binding of fluorometholone acetate to the glucocorticoid receptor influences various biochemical pathways. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .

Pharmacokinetics

As a corticosteroid used in eye drops, it can be inferred that it is absorbed through the conjunctiva and cornea when applied topically to the eye .

Result of Action

The result of fluorometholone acetate’s action is the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye . It is used for the symptomatic relief of corticosteroid-responsive inflammatory conditions of the eye .

Analyse Biochimique

Biochemical Properties

Fluorometholone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily exerts its effects by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory proteins and inhibit the expression of pro-inflammatory proteins . The compound inhibits the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes, by inhibiting the enzyme phospholipase A2 . This interaction reduces inflammation and provides relief from inflammatory conditions.

Cellular Effects

Fluorometholone acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of inflammatory cytokines and chemokines, thereby decreasing inflammation . It also affects the proliferation and differentiation of immune cells, leading to a reduction in the immune response. Additionally, fluorometholone acetate can induce apoptosis in certain cell types, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of fluorometholone acetate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins. Fluorometholone acetate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, by preventing its translocation to the nucleus . This inhibition further reduces the expression of pro-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorometholone acetate change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained anti-inflammatory effects . Long-term studies have shown that fluorometholone acetate maintains its efficacy in reducing inflammation over extended periods. Prolonged use can lead to side effects such as increased intraocular pressure and cataract formation . These long-term effects highlight the importance of monitoring patients during extended treatment with fluorometholone acetate.

Dosage Effects in Animal Models

The effects of fluorometholone acetate vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant side effects . At higher doses, fluorometholone acetate can induce toxic effects such as Cushing’s syndrome-like symptoms, including weight gain, hypertension, and osteoporosis . These adverse effects underscore the need for careful dosage management to balance efficacy and safety.

Metabolic Pathways

Fluorometholone acetate is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted in the urine . Fluorometholone acetate also affects metabolic flux by modulating the levels of various metabolites involved in inflammation and immune response .

Transport and Distribution

Fluorometholone acetate is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitate its transport in the bloodstream . The compound is then taken up by target cells through receptor-mediated endocytosis . Within the cells, fluorometholone acetate is distributed to different compartments, including the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of fluorometholone acetate is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of fluorometholone acetate . These modifications ensure that the compound reaches specific compartments or organelles where it can effectively modulate gene expression and reduce inflammation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acétate de fluorométholone est synthétisé par estérification de la fluorométholone avec de l'anhydride acétique. La réaction implique généralement l'utilisation d'un catalyseur tel que la pyridine et est réalisée à des températures contrôlées pour assurer la formation de l'ester désiré .

Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour atteindre les normes de qualité requises. Le procédé comprend des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de fluorométholone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés du composé.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.

Principaux produits formés :

Applications de recherche scientifique

Chimie : L'this compound est utilisé comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques et d'études de stabilité .

Biologie : En recherche biologique, l'this compound est étudié pour ses effets sur les processus cellulaires et son potentiel en tant que composé modèle pour étudier l'action des hormones stéroïdes .

Médecine : Médicalement, l'this compound est largement utilisé en ophtalmologie pour traiter les affections inflammatoires de l'œil, telles que la conjonctivite et la kératite. Il est également étudié pour son utilisation potentielle dans le traitement d'autres affections inflammatoires .

Industrie : Dans l'industrie pharmaceutique, l'this compound est utilisé dans la formulation de gouttes oculaires et de pommades. Sa stabilité et son efficacité en font un composant précieux dans divers produits ophtalmiques .

Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans les cellules cibles. Cette liaison conduit à l'induction de protéines inhibitrices de la phospholipase A2, collectivement appelées lipocortines. Ces protéines modulent l'action des prostaglandines et des leucotriènes, inhibant ainsi la réponse inflammatoire. Le composé bloque également la migration des leucocytes, la dilatation capillaire et la prolifération des fibroblastes, qui sont associées à l'inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acétate de flumedroxone

- Furoate de mométasone

- Acétate de prednisolone

Comparaison : L'acétate de fluorométholone est unique en raison de ses puissantes propriétés anti-inflammatoires et de sa capacité à pénétrer efficacement les tissus oculaires. Comparé à d'autres composés similaires, l'this compound présente un profil d'effets secondaires favorable et est moins susceptible de provoquer des effets systémiques significatifs lorsqu'il est utilisé dans des formulations ophtalmiques .

Propriétés

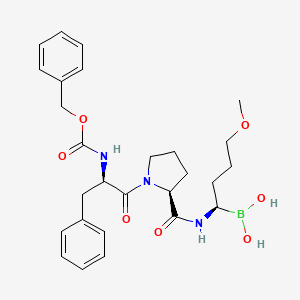

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFXGQHBPBMFHW-SBTZIJSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191424 | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3801-06-7 | |

| Record name | Fluorometholone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROMETHOLONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorometholone acetate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROMETHOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50C3I3OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

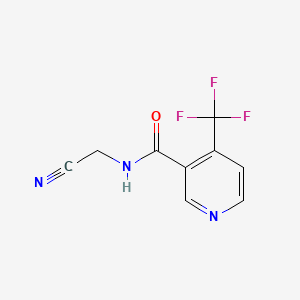

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)